Hevein

Description

Properties

CAS No. |

137295-60-4 |

|---|---|

Molecular Formula |

C188H282N60O68S8 |

Molecular Weight |

4727 g/mol |

IUPAC Name |

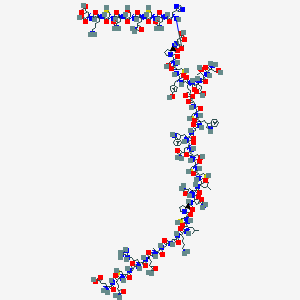

(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-5-[2-[[(2R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-1-[(2R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]oxy-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C188H282N60O68S8/c1-82(2)48-105(224-169(296)111(54-135(197)259)229-170(297)114(57-138(200)262)231-182(309)130-26-17-47-248(130)186(313)128(80-324)245-165(292)106(49-83(3)4)223-158(285)97(22-11-13-43-189)214-140(264)65-207-139(263)64-208-150(277)84(5)213-156(283)100(32-37-131(193)255)219-157(284)98(24-15-45-204-188(201)202)215-141(265)66-210-154(281)121(73-317)238-163(290)101(33-38-132(194)256)217-151(278)93(191)31-41-143(267)268)164(291)240-127(79-323)181(308)244-125(77-321)179(306)236-118(70-250)175(302)221-102(34-39-133(195)257)160(287)226-108(51-87-61-205-95-20-9-7-18-91(87)95)153(280)209-67-142(266)216-109(52-88-62-206-96-21-10-8-19-92(88)96)167(294)239-122(74-318)155(282)211-68-148(276)316-147(275)42-36-104(220-173(300)116(59-145(271)272)233-184(311)149(85(6)253)246-152(279)94(192)69-249)161(288)225-107(50-86-27-29-90(254)30-28-86)166(293)241-126(78-322)180(307)237-120(72-252)185(312)247-46-16-25-129(247)183(310)232-115(58-144(269)270)174(301)227-110(53-89-63-203-81-212-89)168(295)228-112(55-136(198)260)171(298)243-124(76-320)178(305)222-103(35-40-134(196)258)162(289)235-119(71-251)176(303)230-113(56-137(199)261)172(299)242-123(75-319)177(304)218-99(23-12-14-44-190)159(286)234-117(187(314)315)60-146(273)274/h7-10,18-21,27-30,61-63,81-85,89,93-94,97-130,149,205-206,249-254,317-324H,11-17,22-26,31-60,64-80,189-192H2,1-6H3,(H2,193,255)(H2,194,256)(H2,195,257)(H2,196,258)(H2,197,259)(H2,198,260)(H2,199,261)(H2,200,262)(H,207,263)(H,208,277)(H,209,280)(H,210,281)(H,211,282)(H,213,283)(H,214,264)(H,215,265)(H,216,266)(H,217,278)(H,218,304)(H,219,284)(H,220,300)(H,221,302)(H,222,305)(H,223,285)(H,224,296)(H,225,288)(H,226,287)(H,227,301)(H,228,295)(H,229,297)(H,230,303)(H,231,309)(H,232,310)(H,233,311)(H,234,286)(H,235,289)(H,236,306)(H,237,307)(H,238,290)(H,239,294)(H,240,291)(H,241,293)(H,242,299)(H,243,298)(H,244,308)(H,245,292)(H,246,279)(H,267,268)(H,269,270)(H,271,272)(H,273,274)(H,314,315)(H4,201,202,204)/t84-,85+,89?,93-,94-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,149-/m0/s1 |

InChI Key |

WKMZPSWMEXVKKG-XITFREQTSA-N |

SMILES |

CC(C)CC(C(=O)NC(CS)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CS)C(=O)NCC(=O)OC(=O)CCC(C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NC(CS)C(=O)NC(CO)C(=O)N7CCCC7C(=O)NC(CC(=O)O)C(=O)NC(CC8C=NC=N8)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CO)N)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CS)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)OC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)CNC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CS)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CS)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)N)C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CO)C(=O)N7CCC[C@H]7C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC8C=NC=N8)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CO)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CS)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CS)C(=O)NCC(=O)OC(=O)CCC(C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NC(CS)C(=O)NC(CO)C(=O)N7CCCC7C(=O)NC(CC(=O)O)C(=O)NC(CC8C=NC=N8)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CO)N)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CS)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)N |

Synonyms |

Hev b 6.02 allergen hevein |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Primary Structure of Hevein Protein

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the primary structure of the Hevein protein, a significant chitin-binding lectin found in the latex of the rubber tree (Hevea brasiliensis). Understanding the primary structure is fundamental to elucidating its biological functions, which include antifungal activity and a role in latex coagulation, as well as its allergenic properties.

Amino Acid Sequence and Domain Organization

This compound is a relatively small, single-chain protein consisting of 43 amino acids.[1][2][3] It is particularly rich in cysteine and glycine (B1666218) residues.[2] The definitive amino acid sequence of mature this compound was first determined in 1975.[1]

This compound is synthesized as a larger precursor protein, a preproprotein, encoded by the HEV1 gene.[2][4][5] The full precursor, pro-hevein, is 204 amino acids in length.[2][6] This precursor undergoes co- and post-translational processing to yield the mature this compound protein.[3][4]

The preproprotein has a distinct domain architecture:[1][2][3][4]

-

An N-terminal signal peptide of 17 amino acids, which directs the protein into the endoplasmic reticulum.

-

The mature this compound domain of 43 amino acids.

-

A C-terminal domain of 144 amino acids.[2][3][4] Some sources also describe a 6-amino acid linker region between the this compound and C-terminal domains.[1]

The UniProt accession number for pro-hevein from Hevea brasiliensis is P02877 .[6]

Table 1: Primary Structure of Mature this compound

| Position | Amino Acid (3-Letter) | Amino Acid (1-Letter) |

| 1 | Glutamic acid | E |

| 2 | Glutamine | Q |

| 3 | Cysteine | C |

| 4 | Glycine | G |

| 5 | Arginine | R |

| 6 | Glutamine | Q |

| 7 | Alanine | A |

| 8 | Glycine | G |

| 9 | Glycine | G |

| 10 | Lysine | K |

| 11 | Leucine | L |

| 12 | Cysteine | C |

| 13 | Proline | P |

| 14 | Asparagine | N |

| 15 | Asparagine | N |

| 16 | Cysteine | C |

| 17 | Cysteine | C |

| 18 | Serine | S |

| 19 | Glutamine | Q |

| 20 | Tryptophan | W |

| 21 | Glycine | G |

| 22 | Tryptophan | W |

| 23 | Cysteine | C |

| 24 | Glycine | G |

| 25 | Serine | S |

| 26 | Threonine | T |

| 27 | Aspartic acid | D |

| 28 | Glutamic acid | E |

| 29 | Cysteine | C |

| 30 | Tyrosine | Y |

| 31 | Asparagine | N |

| 32 | Phenylalanine | F |

| 33 | Proline | P |

| 34 | Cysteine | C |

| 35 | Histidine | H |

| 36 | Glycine | G |

| 37 | Alanine | A |

| 38 | Glutamine | Q |

| 39 | Cysteine | C |

| 40 | Glycine | G |

| 41 | Lysine | K |

| 42 | Aspartic acid | D |

| 43 | Alanine | A |

Quantitative Data

Table 2: Amino Acid Composition of Mature this compound

| Amino Acid | Count | Percentage |

| Alanine (A) | 3 | 7.0% |

| Arginine (R) | 1 | 2.3% |

| Asparagine (N) | 3 | 7.0% |

| Aspartic acid (D) | 2 | 4.7% |

| Cysteine (C) | 8 | 18.6% |

| Glutamic acid (E) | 2 | 4.7% |

| Glutamine (Q) | 4 | 9.3% |

| Glycine (G) | 7 | 16.3% |

| Histidine (H) | 1 | 2.3% |

| Leucine (L) | 1 | 2.3% |

| Lysine (K) | 2 | 4.7% |

| Phenylalanine (F) | 1 | 2.3% |

| Proline (P) | 2 | 4.7% |

| Serine (S) | 2 | 4.7% |

| Threonine (T) | 1 | 2.3% |

| Tryptophan (W) | 2 | 4.7% |

| Tyrosine (Y) | 1 | 2.3% |

| Total | 43 | 100% |

Table 3: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | ~4.7 kDa | [7][8] |

| Number of Residues | 43 | [1][2][3][4] |

| UniProt ID (Pro-hevein) | P02877 | [6] |

Experimental Protocols for Primary Structure Determination

The primary structure of this compound has been elucidated through a combination of direct protein sequencing and analysis of its corresponding complementary DNA (cDNA).

3.1. Protein Sequencing (Conventional Non-Automatic Methods)

The initial determination of this compound's amino acid sequence was accomplished using conventional protein sequencing techniques.[9][10]

-

Protein Purification: this compound is purified from the latex of Hevea brasiliensis. The latex is subjected to ultrafiltration to separate proteins with a molecular weight of less than 10 kDa.[8] Further purification is achieved using preparative reverse-phase high-performance liquid chromatography (HPLC).[8]

-

Amino Acid Analysis: The purified protein is hydrolyzed into its constituent amino acids, which are then separated and quantified to determine the amino acid composition.

-

N-terminal Sequencing (Edman Degradation): The sequence of amino acids from the N-terminus is determined sequentially.

-

Fragmentation and Sequencing of Peptides: The protein is cleaved into smaller peptide fragments using chemical reagents (e.g., cyanogen (B1215507) bromide) or proteolytic enzymes (e.g., trypsin). These fragments are then sequenced.

-

Sequence Assembly: The sequences of the overlapping peptide fragments are aligned to deduce the complete amino acid sequence of the protein.

-

Mass Spectrometry: Techniques like matrix-assisted laser desorption/ionization (MALDI) mass spectrometry and electrospray mass spectrometry are used to confirm the molecular weight and sequence of the purified protein and its fragments.[8]

3.2. cDNA Sequencing

The structure of the cDNA encoding this compound was determined in 1990, which provided the deduced amino acid sequence of the entire preproprotein.[1][2]

-

cDNA Library Construction: A cDNA library is created from the messenger RNA (mRNA) isolated from the laticifers of Hevea brasiliensis.[2]

-

Polymerase Chain Reaction (PCR): The this compound-encoding cDNA is amplified from the library using PCR with specific primers.[2]

-

Cloning and Sequencing: The amplified cDNA is cloned into a suitable vector and sequenced.

-

Sequence Analysis: The nucleotide sequence is translated into the corresponding amino acid sequence, revealing the sequence of the signal peptide, mature this compound, and the C-terminal domain.[2]

Post-Translational Modifications

The synthesis of mature this compound involves several post-translational modification steps.[3][4]

-

Cleavage of the Signal Peptide: The 17-amino acid N-terminal signal peptide is cleaved upon translocation of the preproprotein into the endoplasmic reticulum.[3][4]

-

Proteolytic Cleavage of the Proprotein: The resulting 187-amino acid proprotein undergoes further proteolytic cleavage to separate the 43-amino acid N-terminal this compound domain from the 144-amino acid C-terminal domain.[3][4][5][11] This processing results in a 5-kDa mature this compound protein and a 14-kDa C-terminal fragment.[3][4]

-

Disulfide Bond Formation: Mature this compound contains eight cysteine residues that form four disulfide bridges, which are crucial for its three-dimensional structure and stability.[1]

-

Possible Deamidation: There is a potential for deamidation at position 31 (Asparagine).[6]

Visualizations

Caption: Workflow of this compound protein synthesis and processing.

Caption: Logical flow of this compound's role in plant defense.

References

- 1. protein.bio.msu.ru [protein.bio.msu.ru]

- 2. pnas.org [pnas.org]

- 3. researchgate.net [researchgate.net]

- 4. Co- and post-translational processing of the this compound preproprotein of latex of the rubber tree (Hevea brasiliensis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pro-hevein - Wikipedia [en.wikipedia.org]

- 6. uniprot.org [uniprot.org]

- 7. researchgate.net [researchgate.net]

- 8. Isolation and identification of this compound as a major IgE-binding polypeptide in Hevea latex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The primary structure of hevamine, an enzyme with lysozyme/chitinase activity from Hevea brasiliensis latex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The primary structure of hevamine, an enzyme with lysozyme/chitinase activity from Hevea brasiliensis latex. | Semantic Scholar [semanticscholar.org]

- 11. Highlights on Hevea brasiliensis (pro)this compound proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Role of Hevein in Hevea brasiliensis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hevein, a chitin-binding protein abundant in the latex of the rubber tree, Hevea brasiliensis, plays a crucial role in the plant's defense mechanisms and physiological processes. This technical guide provides an in-depth exploration of the functions of this compound, detailing its biochemical properties, physiological roles, and the signaling pathways that regulate its expression. Quantitative data on its antifungal activity and binding characteristics are summarized, and detailed experimental protocols for its study are provided. Furthermore, this guide presents visualizations of key signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's function and its potential applications in research and drug development.

Introduction

Hevea brasiliensis, the primary source of natural rubber, possesses a sophisticated defense system to protect against pathogens and herbivores. A key component of this defense is the protein this compound, a small, cysteine-rich protein with a molecular weight of approximately 4.7 kDa.[1] this compound is a lectin that specifically binds to chitin (B13524), a major component of fungal cell walls and insect exoskeletons.[2][3] It is derived from a larger 20 kDa precursor protein called prothis compound, which is cleaved into the N-terminal this compound and a C-terminal domain.[1][4][5] Found predominantly in the lutoid bodies, which are vacuolar compartments within the latex, this compound is released upon wounding and plays a vital role in latex coagulation and antifungal defense.[2][6][7] This guide will delve into the core functions of this compound, its mechanism of action, and the experimental approaches used to characterize this important protein.

Biochemical Properties and Core Functions

This compound's primary functions are intrinsically linked to its biochemical properties, most notably its ability to bind chitin. This interaction underpins its roles in latex coagulation and defense against fungal pathogens.

Latex Coagulation

Upon tapping or wounding of the rubber tree, latex is expelled. This compound, released from the ruptured lutoid bodies, is involved in the subsequent coagulation of the latex, which serves to seal the wound.[6][8] This process is mediated by this compound's ability to bind to N-acetylglucosamine residues present on a 22 kDa glycoprotein (B1211001) located on the surface of rubber particles.[6] This interaction facilitates the aggregation of rubber particles, leading to the coagulation of latex and the formation of a protective barrier at the wound site.[6]

Antifungal Activity

This compound exhibits potent antifungal activity against a range of chitin-containing fungi.[2][3][7] By binding to the chitin in fungal cell walls, this compound can inhibit fungal growth and development.[2] This inhibitory action is a critical component of the plant's defense against pathogenic fungal infections.

Quantitative Data

The following tables summarize the available quantitative data on the antifungal activity and binding affinity of this compound.

Table 1: Antifungal Activity of this compound

| Fungal Species | Assay Type | MIC80 (µg/mL) | Reference |

| Candida tropicalis ATCC 750 | Broth Microdilution | 12 | [4] |

| Candida albicans ATCC 10231 | Broth Microdilution | 95 | [4] |

| Candida krusei ATCC 6258 | Broth Microdilution | 190 | [4] |

MIC80: Minimum Inhibitory Concentration required to inhibit 80% of fungal growth.

Table 2: Chitin-Binding Affinity of this compound

| Ligand | Method | Dissociation Constant (Kd) | Reference |

| Chito-oligosaccharides | Not Specified | Millimolar (mM) range | [9] |

Signaling Pathways Regulating this compound Expression

The expression of the this compound gene is tightly regulated by complex signaling pathways, primarily in response to wounding and pathogen attack. The plant hormones ethylene (B1197577) and jasmonic acid play central roles in this regulation.[10][11]

Wound-Induced Signaling

Mechanical wounding, such as tapping, triggers a signaling cascade that leads to the accumulation of this compound mRNA in the laticifers.[10][12][13][14] This response is mediated by both ethylene and jasmonic acid signaling pathways.

Jasmonate Signaling Pathway

The jasmonate signaling pathway is a key regulator of plant defense responses. In Hevea brasiliensis, the core components of this pathway, including the F-box protein CORONATINE-INSENSITIVE 1 (COI1), JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, and MYC transcription factors, have been identified.[2][4][6] Upon wounding or pathogen perception, the level of jasmonoyl-isoleucine (JA-Ile) increases, which promotes the interaction between COI1 and JAZ proteins, leading to the degradation of JAZ and the release of MYC transcription factors to activate the expression of defense genes like this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound.

Purification of this compound from Hevea brasiliensis Latex

Objective: To isolate and purify this compound protein from natural rubber latex.

Methodology:

-

Latex Collection and Fractionation:

-

Collect fresh latex from Hevea brasiliensis trees.

-

Centrifuge the latex at high speed to separate it into three fractions: the upper rubber layer, the C-serum (cytosol), and the bottom fraction (lutoid bodies).

-

Collect the bottom fraction, which is enriched in this compound.[4]

-

-

Acetone (B3395972) Precipitation:

-

Resuspend the bottom fraction in a suitable buffer.

-

Add cold acetone to the suspension to precipitate the proteins.

-

Centrifuge to pellet the precipitated proteins and discard the supernatant.[4]

-

-

Anion Exchange Chromatography:

-

Resuspend the protein pellet in a low-salt buffer.

-

Load the protein solution onto a DEAE-Sepharose or similar anion exchange column pre-equilibrated with the same buffer.

-

Wash the column with the low-salt buffer to remove unbound proteins.

-

Elute the bound proteins, including this compound, using a salt gradient (e.g., 0-1 M NaCl).

-

Collect fractions and analyze for the presence of this compound using SDS-PAGE.[4]

-

-

Purity Assessment:

-

Run the purified fractions on an SDS-PAGE gel to assess purity and confirm the molecular weight of this compound (approximately 4.7 kDa).

-

Further confirmation can be achieved by Western blotting using an anti-hevein antibody or by N-terminal sequencing.

-

Antifungal Activity Assay (Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a specific fungal species.

Methodology:

-

Fungal Inoculum Preparation:

-

Culture the target fungus on an appropriate agar (B569324) medium.

-

Prepare a standardized suspension of fungal spores or cells in a suitable broth (e.g., RPMI-1640).

-

Adjust the concentration of the inoculum to a defined range (e.g., 0.5 × 10³ to 2.5 × 10³ cells/mL).

-

-

Serial Dilution of this compound:

-

Prepare a stock solution of purified this compound in a suitable solvent.

-

Perform serial twofold dilutions of the this compound stock solution in a 96-well microtiter plate using the same broth as for the inoculum.

-

-

Inoculation and Incubation:

-

Add a standardized volume of the fungal inoculum to each well of the microtiter plate containing the this compound dilutions.

-

Include a positive control (fungus with no this compound) and a negative control (broth only).

-

Incubate the plate at an optimal temperature for fungal growth (e.g., 35°C) for a specified period (e.g., 24-48 hours).

-

-

Determination of MIC:

-

Visually inspect the wells for fungal growth (turbidity) or use a spectrophotometer to measure absorbance.

-

The MIC is the lowest concentration of this compound at which there is a significant inhibition of fungal growth compared to the positive control. The MIC80 is the concentration that inhibits 80% of growth.[4]

-

Conclusion

This compound is a protein of significant interest due to its multifaceted roles in the physiology and defense of Hevea brasiliensis. Its functions in latex coagulation and as a potent antifungal agent highlight its importance for the plant's survival. The regulation of its expression through complex signaling pathways involving ethylene and jasmonic acid further underscores its integral role in the plant's response to environmental stresses. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and scientists. Further investigation into the precise molecular mechanisms of this compound's action and its regulation could pave the way for novel applications in agriculture, such as the development of disease-resistant crops, and in the pharmaceutical industry for the discovery of new antifungal agents. The allergenic properties of this compound, while a concern for latex allergy, also provide a basis for further research into the mechanisms of allergic reactions and the development of diagnostic and therapeutic strategies.

References

- 1. agritrop.cirad.fr [agritrop.cirad.fr]

- 2. Transcriptional and post-transcriptional regulation of the jasmonate signalling pathway in response to abiotic and harvesting stress in Hevea brasiliensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Transcriptional and post-transcriptional regulation of the jasmonate signalling pathway in response to abiotic and harvesting stress in Hevea brasiliensis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Integrative analysis of transcriptome and metabolome reveals how ethylene increases natural rubber yield in Hevea brasiliensis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | HbTGA1, a TGA Transcription Factor From Hevea brasiliensis, Regulates the Expression of Multiple Natural Rubber Biosynthesis Genes [frontiersin.org]

- 9. Structural basis for chitin recognition by defense proteins: GlcNAc residues are bound in a multivalent fashion by extended binding sites in this compound domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. li01.tci-thaijo.org [li01.tci-thaijo.org]

- 11. HbTGA1, a TGA Transcription Factor From Hevea brasiliensis, Regulates the Expression of Multiple Natural Rubber Biosynthesis Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Wound-induced accumulation of mRNA containing a this compound sequence in laticifers of rubber tree (Hevea brasiliensis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Wound-induced accumulation of mRNA containing a this compound sequence in laticifers of rubber tree (Hevea brasiliensis) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Hevein and Prohevein

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hevein and its precursor, prothis compound, are chitin-binding proteins primarily found in the latex of the rubber tree, Hevea brasiliensis. These proteins play a crucial role in the plant's defense against fungal pathogens. This technical guide provides a comprehensive overview of the biosynthesis of this compound and prothis compound, from gene expression and regulation to post-translational modification. It includes detailed experimental protocols, quantitative data, and signaling pathway diagrams to serve as a valuable resource for researchers in plant science, molecular biology, and drug development exploring the potential of these proteins.

Introduction

This compound is a small, cysteine-rich protein with a well-characterized chitin-binding domain that confers its potent antifungal properties.[1][2] It is derived from a larger precursor protein called prothis compound. Prothis compound itself is a wound-induced protein and a major allergen found in natural rubber latex.[3] The biosynthesis of these proteins is a tightly regulated process, initiated by various stress-related signals. Understanding this pathway is critical for harnessing the antifungal potential of this compound and for mitigating the allergenic effects of prothis compound.

The Prothis compound Gene (HEV1)

The biosynthesis of prothis compound begins with the transcription of the HEV1 gene.

Gene Structure

The HEV1 gene encodes a preproprotein of 204 amino acids. This includes a 17-amino acid N-terminal signal peptide that directs the protein to the endoplasmic reticulum for secretion.[4]

Gene Expression and Regulation

The expression of the HEV1 gene is primarily induced by wounding and is regulated by several plant hormones, including ethylene (B1197577), abscisic acid (ABA), and jasmonic acid (JA).[5] The promoter region of the HEV1 gene contains various cis-acting regulatory elements that bind transcription factors, thereby modulating its expression.[6][7][8]

Signaling Pathways Regulating HEV1 Expression

The induction of HEV1 gene expression is a complex process involving the integration of multiple signaling pathways. Wounding, pathogen attack, and hormonal stimuli trigger distinct yet interconnected cascades that converge on the HEV1 promoter.

Wound Signaling Pathway

Mechanical damage to the plant initiates a rapid signaling cascade. While the complete pathway in Hevea brasiliensis is not fully elucidated, it is known to involve the generation of reactive oxygen species (ROS) and the activation of mitogen-activated protein kinase (MAPK) cascades, which ultimately lead to the activation of transcription factors that bind to wound-responsive elements in the HEV1 promoter.

Wound-induced signaling cascade leading to HEV1 gene expression.

Ethylene Signaling Pathway

Ethylene is a key gaseous hormone involved in stress responses. In Hevea brasiliensis, the ethylene signaling pathway involves a series of receptors and transcription factors, including EIN2, EIN3, and Ethylene Response Factors (ERFs), which ultimately activate HEV1 expression.

Ethylene signaling pathway leading to HEV1 gene expression.

Abscisic Acid (ABA) Signaling Pathway

ABA is another stress-related hormone that induces HEV1 expression. The ABA signaling pathway involves receptors of the PYR/PYL/RCAR family, protein phosphatases (PP2Cs), and SnRK2 kinases, which activate ABA-responsive transcription factors.

Abscisic acid signaling pathway leading to HEV1 gene expression.

Crosstalk between Signaling Pathways

The signaling pathways induced by wounding, ethylene, and ABA are not independent. There is significant crosstalk between them, allowing the plant to fine-tune its response to different stresses.[9][10][11] For instance, ethylene and jasmonic acid pathways often act synergistically in response to necrotrophic pathogens, while ABA and ethylene can have both synergistic and antagonistic interactions depending on the specific context.[5][12] This complex interplay ensures a robust and appropriate induction of defense genes like HEV1.

From Preprothis compound to Mature this compound: A Post-Translational Journey

The protein translated from the HEV1 mRNA, known as preprothis compound, undergoes several processing steps to become the mature, functional this compound protein.

Post-translational processing of preprothis compound to mature this compound.

-

Signal Peptide Cleavage: In the endoplasmic reticulum, the 17-amino acid N-terminal signal peptide is cleaved off, resulting in the 187-amino acid prothis compound protein.[4]

-

Vacuolar Targeting and Proteolytic Cleavage: Prothis compound is then transported to the vacuoles, which in latex are specialized organelles called lutoids. Within the lutoids, prothis compound undergoes further proteolytic cleavage, yielding two mature products:

Quantitative Data

| Molecule | Type | Size (Amino Acids) | Molecular Weight (kDa) | Key Features |

| Preprothis compound | Precursor Protein | 204 | ~22 | Contains N-terminal signal peptide |

| Prothis compound | Precursor Protein | 187 | ~20 | Allergenic; found in latex |

| This compound | Mature Protein | 43 | ~4.7 | Antifungal; chitin-binding domain |

| C-terminal Domain | Mature Protein | 144 | ~14 | Function not fully elucidated |

This compound has been found to constitute up to 22% of the total soluble protein in the latex of Hevea brasiliensis.[13]

Experimental Protocols

Cloning of the HEV1 Gene from Hevea brasiliensis

Workflow for cloning the HEV1 gene.

-

Total RNA Isolation: Isolate total RNA from fresh Hevea brasiliensis latex or young leaves using a suitable plant RNA extraction kit or a TRIzol-based method.

-

First-Strand cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.

-

PCR Amplification: Amplify the full-length coding sequence of the HEV1 gene using gene-specific primers designed based on the known HEV1 sequence (GenBank accession: M36986).

-

Agarose Gel Electrophoresis: Verify the size of the PCR product by agarose gel electrophoresis.

-

Ligation: Ligate the purified PCR product into a suitable expression vector, such as a pET vector for expression in E. coli.

-

Transformation: Transform the ligation mixture into competent E. coli cells (e.g., DH5α for cloning).

-

Screening: Screen for positive clones by colony PCR and confirm the sequence of the insert by Sanger sequencing.

Expression and Purification of Recombinant Prothis compound in E. coli

-

Transformation: Transform the expression vector containing the HEV1 gene into a suitable E. coli expression strain, such as BL21(DE3).[14][15][16][17]

-

Culture and Induction:

-

Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.

-

-

Cell Lysis: Harvest the cells by centrifugation and resuspend the cell pellet in a lysis buffer. Lyse the cells by sonication or using a French press.

-

Purification:

-

If the prothis compound is expressed with a His-tag, purify the protein using immobilized metal affinity chromatography (IMAC).

-

If expressed as a fusion protein (e.g., with MBP), use the corresponding affinity chromatography (e.g., amylose (B160209) resin).

-

Further purification can be achieved by ion-exchange and/or size-exclusion chromatography.

-

Purification of Native this compound from Hevea brasiliensis Latex

-

Latex Collection and Fractionation: Collect fresh latex and centrifuge to separate the rubber fraction from the serum (C-serum) and the bottom fraction (lutoids).[18]

-

Protein Extraction from Lutoids: Resuspend the lutoid fraction in a suitable buffer and lyse the lutoids to release the proteins.

-

Acetone Precipitation: Precipitate the proteins from the lutoid extract using cold acetone.

-

Chromatography:

In Vitro Antifungal Activity Assay

-

Fungal Culture: Grow the target fungus (e.g., Trichoderma sp.) on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar - PDA).[19][20][21][22][23]

-

Spore Suspension: Prepare a spore suspension of the fungus in sterile water or a suitable buffer and adjust the concentration.

-

Microtiter Plate Assay:

-

Add serial dilutions of the purified this compound protein to the wells of a 96-well microtiter plate containing a liquid growth medium (e.g., Potato Dextrose Broth - PDB).

-

Inoculate each well with the fungal spore suspension.

-

Include positive (no this compound) and negative (no fungus) controls.

-

Incubate the plate at the optimal growth temperature for the fungus.

-

-

Determination of Antifungal Activity:

-

Visually inspect the wells for fungal growth.

-

Alternatively, measure the optical density at a suitable wavelength (e.g., 600 nm) to quantify fungal growth.

-

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits visible fungal growth.[18]

-

Conclusion

The biosynthesis of this compound and prothis compound is a fascinating and important process in the defense mechanism of Hevea brasiliensis. This guide has provided a detailed overview of the molecular and cellular events involved, from the regulation of the HEV1 gene to the post-translational processing of the precursor protein. The provided protocols and quantitative data serve as a practical resource for researchers aiming to study and utilize these proteins. Further research into the intricate signaling networks and the precise mechanisms of this compound's antifungal activity will undoubtedly open new avenues for the development of novel antifungal agents and for a better understanding of plant-pathogen interactions.

References

- 1. The proteins of Hevea brasiliensis Latex. 4. Isolation and characterization of crystalline this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: an antifungal protein from rubber-tree (Hevea brasiliensis) latex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prothis compound from the rubber tree (Hevea brasiliensis) is a major latex allergen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Co- and post-translational processing of the this compound preproprotein of latex of the rubber tree (Hevea brasiliensis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Crosstalks Between Jasmonic Acid and Other Plant Hormone Signaling Highlight the Involvement of Jasmonic Acid as a Core Component in Plant Response to Biotic and Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of cis-acting elements required for autorepression of the equine herpesvirus 1 IE gene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cis-acting elements involved in transcriptional regulation of the herpes simplex virus type 1 latency-associated promoter 1 (LAP1) in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cis-regulatory element - Wikipedia [en.wikipedia.org]

- 9. Crosstalk Between Ethylene and JA/ABA/Sugar Signalling in Plants Under Physiological and Stress Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Crosstalk Between Ethylene and JA/ABA/Sugar Signalling in Plants Under Physiological and Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Isolation and identification of this compound as a major IgE-binding polypeptide in Hevea latex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. neb.com [neb.com]

- 15. neb.com [neb.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Antimicrobial activity of a protein purified from the latex of Hevea brasiliensis on oral microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. cabidigitallibrary.org [cabidigitallibrary.org]

- 20. Antifungal Activity of Bioactive Metabolites Produced by Trichoderma asperellum and Trichoderma atroviride in Liquid Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 21. biochemjournal.com [biochemjournal.com]

- 22. Chemical Characterization of Trichoderma spp. Extracts with Antifungal Activity against Cocoa Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Hevein-Like Proteins: A Comprehensive Technical Guide to Their Role in Plant Defense and Potential for Drug Development

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hevein-like proteins (HLPs) are a widely distributed family of small, cysteine-rich plant peptides that play a crucial role in the innate immune system of plants. Originally isolated from the latex of the rubber tree (Hevea brasiliensis), these proteins are characterized by a conserved chitin-binding domain, which enables them to recognize and interact with chitin (B13524), a key structural component of fungal cell walls and insect exoskeletons. This interaction is central to their primary function as antimicrobial and insecticidal agents. The expression of HLP-encoding genes is tightly regulated and often induced by pathogen attack, wounding, and phytohormones such as ethylene (B1197577), jasmonic acid, and salicylic (B10762653) acid, highlighting their integral role in plant defense signaling networks. This technical guide provides an in-depth overview of the structure, function, and distribution of this compound-like proteins in various plant species. It summarizes key quantitative data on their biological activities, details common experimental protocols for their study, and visualizes the signaling pathways that govern their expression, offering a valuable resource for researchers in plant science and drug development.

Introduction to this compound-Like Proteins

This compound is a 43-amino acid, cysteine-rich peptide first identified in the latex of the rubber tree, Hevea brasiliensis.[1][2] It exhibits potent antifungal properties by binding to chitin in fungal cell walls, which can lead to the inhibition of hyphal growth.[1][3] Proteins that share a conserved sequence and structural similarity to the chitin-binding domain of this compound are classified as this compound-like proteins (HLPs). These peptides are widespread throughout the plant kingdom, found in both monocots and dicots, and are considered a vital component of the plant's first line of defense against pathogens.[1][4]

HLPs are typically small, basic peptides ranging from 29 to 45 amino acids in length.[1] Their structures are stabilized by multiple disulfide bonds, which confer resistance to proteolysis and harsh environmental conditions.[5] The defining feature of HLPs is the this compound domain, a conserved chitin-binding motif that allows them to recognize and bind to N-acetylglucosamine polymers.[6] This binding activity is crucial for their role in plant defense.[7]

Distribution and Diversity in the Plant Kingdom

This compound-like proteins have been identified in a diverse array of plant species, underscoring their evolutionary significance in plant immunity.

-

Arabidopsis thaliana : The model plant Arabidopsis thaliana possesses a this compound-like gene (HEL) that is induced upon infection with turnip crinkle virus and by treatment with ethylene.[8][9]

-

Wheat (Triticum aestivum) : Wheat contains a family of this compound-like antimicrobial peptides known as WAMPs.[7] The expression of wamp genes is upregulated in response to fungal pathogens and high salt concentrations, suggesting a role in both biotic and abiotic stress responses.[10]

-

Rice (Oryza sativa) : Transgenic rice expressing this compound genes has shown enhanced resistance to fungal pathogens.[1]

-

Fruit Crops : this compound-like domains are also found in class I chitinases of various fruits, including bananas and avocados.[11][12] These domains are implicated in the latex-fruit syndrome, an allergic cross-reactivity observed in individuals with latex allergies.[11]

-

Other Species : HLPs have also been characterized in species such as morning glory (Pharbitis nil), amaranth (B1665344) (Amaranthus caudatus), and quinoa (Chenopodium quinoa), where they contribute to defense against a broad spectrum of pathogens.[1][5][13]

Quantitative Analysis of this compound-Like Protein Activity

The biological activity of this compound-like proteins can be quantified through various assays. The following tables summarize key quantitative data from the literature.

Table 1: Physicochemical Properties and Size of Selected this compound-Like Proteins

| Protein Name | Plant Source | Number of Amino Acids | Molecular Weight (kDa) |

| This compound | Hevea brasiliensis | 43 | 4.7 |

| WAMP-1a | Triticum kiharae | 44 | ~5.0 |

| Pn-AMP1 | Pharbitis nil | 40 | ~4.5 |

| Pn-AMP2 | Pharbitis nil | 38 | ~4.3 |

| Ac-AMP1 | Amaranthus caudatus | 30 | ~3.5 |

| aSG1 | Alternanthera sessilis | 30 | ~3.4 |

Table 2: Antimicrobial Activity of Selected this compound-Like Proteins

| Protein Name | Target Pathogen | Assay Type | Value |

| This compound | Candida tropicalis | MIC80 | 12 µg/ml |

| This compound | Candida albicans | MIC80 | 95 µg/ml |

| This compound | Candida krusei | MIC80 | 190 µg/ml |

| Pn-AMP1 | Fusarium solani | IC50 | 3.7 µM |

| Pn-AMP2 | Alternaria alternata | IC50 | 5.0 µM |

| WAMP-1a | Fusarium oxysporum | IC50 | ~2 µM |

Note: MIC (Minimum Inhibitory Concentration) and IC50 (Half-maximal Inhibitory Concentration) values are dependent on the specific assay conditions and microbial strains used.

Table 3: Chitin-Binding Affinity of Lectins with this compound-Like Domains

| Lectin | Source | Ligand | Dissociation Constant (Kd) (µM) |

| LEL | Tomato | Chitotetraose | 0.64 |

| PWM | Pokeweed | Chitotetraose | 53 |

| STL | Potato | Chitotetraose | 1.1 |

| UDA | Stinging Nettle | Chitotetraose | 0.28 |

| WGA | Wheat Germ | Chitotetraose | 0.20 |

Data from frontal affinity chromatography. Note that these are larger lectin proteins containing this compound-like domains, not isolated this compound-like peptides.[14]

Signaling Pathways Regulating this compound-Like Protein Expression

The expression of genes encoding this compound-like proteins is a tightly regulated process, primarily governed by the plant's defense signaling network. The phytohormones salicylic acid (SA), jasmonic acid (JA), and ethylene (ET) are key players in this network, often acting synergistically or antagonistically to fine-tune the defense response.

The Jasmonic Acid and Ethylene Signaling Pathways

Pathogen attack or wounding often triggers the biosynthesis of JA and ET.[15][16] These hormones can act synergistically to induce the expression of a suite of defense-related genes, including those encoding this compound-like proteins.[17] The signaling cascade involves the degradation of JAZ repressor proteins, which allows for the activation of transcription factors like MYC2 that bind to the promoters of JA-responsive genes.[18] Similarly, the ET pathway culminates in the activation of Ethylene Response Factors (ERFs), which can also bind to the promoters of defense genes.[19]

The Salicylic Acid Signaling Pathway

The salicylic acid pathway is typically activated in response to biotrophic and hemibiotrophic pathogens.[20] SA accumulation leads to the activation of the master regulator NPR1 (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1), which translocates to the nucleus and interacts with TGA transcription factors to induce the expression of Pathogenesis-Related (PR) genes, a group that includes certain this compound-like protein genes.[21][22] There is often antagonistic crosstalk between the SA and JA/ET pathways, allowing the plant to mount a defense response tailored to the specific type of pathogen.[23]

Experimental Protocols

The study of this compound-like proteins involves a range of biochemical and molecular techniques. Below are generalized protocols for key experiments.

Purification of this compound-Like Proteins

The purification of HLPs from plant tissues is a multi-step process that generally involves protein extraction, precipitation, and chromatographic separation.

Methodology:

-

Extraction: Homogenize plant tissue in a suitable extraction buffer (e.g., Tris-HCl with protease inhibitors).

-

Clarification: Centrifuge the homogenate to pellet cell debris.

-

Precipitation: Gradually add ammonium sulfate to the supernatant to precipitate proteins. Collect the protein pellet by centrifugation.

-

Dialysis: Resuspend the pellet and dialyze against a low-salt buffer to remove excess ammonium sulfate.

-

Chromatography:

-

Ion-Exchange Chromatography: Load the dialyzed sample onto an ion-exchange column (e.g., DEAE-Sepharose) and elute with a salt gradient.

-

Size-Exclusion Chromatography: Further purify the fractions containing the HLP based on molecular size.

-

Reverse-Phase HPLC: For high-purity samples, use reverse-phase HPLC with a C8 or C18 column.

-

-

Analysis: Verify the purity and identity of the protein using SDS-PAGE and mass spectrometry.

Chitin-Binding Assay

This assay determines the ability of a purified protein to bind to chitin.

Methodology:

-

Preparation: Prepare a suspension of chitin beads in a binding buffer (e.g., phosphate (B84403) buffer).

-

Incubation: Add the purified HLP to the chitin bead suspension. Include a negative control, such as Bovine Serum Albumin (BSA), that does not bind to chitin. Incubate with gentle agitation to allow binding.

-

Separation: Centrifuge the mixture to pellet the chitin beads and any bound protein. Collect the supernatant, which contains the unbound protein fraction.

-

Washing: Wash the chitin bead pellet with binding buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound protein from the chitin beads using a low pH buffer or a competitive binder (e.g., N-acetylglucosamine).

-

Analysis: Analyze the total, unbound, and bound fractions by SDS-PAGE to visualize the protein in each fraction. The amount of bound protein can be quantified using methods like the Bradford assay.

Antimicrobial Assay (Broth Microdilution)

This assay determines the minimum inhibitory concentration (MIC) of an HLP against a specific microbe.

Methodology:

-

Inoculum Preparation: Grow the target fungus or bacterium in a suitable liquid medium to a standardized concentration (e.g., 10^5 CFU/ml).

-

Serial Dilution: Prepare a series of twofold dilutions of the purified HLP in a 96-well microtiter plate using the appropriate growth medium.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microbe only) and negative (medium only) controls.

-

Incubation: Incubate the plate under optimal growth conditions for the microbe (e.g., 24-48 hours at a specific temperature).

-

MIC Determination: The MIC is the lowest concentration of the HLP that results in no visible growth of the microbe. Growth can be assessed visually or by measuring the optical density at 600 nm.

Conclusion and Future Directions

This compound-like proteins represent a fascinating and important family of plant defense molecules. Their widespread distribution and conserved function highlight their essential role in protecting plants from a multitude of threats. For researchers in drug development, the potent and specific antimicrobial activities of HLPs offer a promising avenue for the discovery of novel therapeutic agents. Their stability and natural origin make them attractive candidates for development as bio-pesticides or as lead compounds for new antifungal and antibacterial drugs.

Future research should focus on elucidating the precise molecular mechanisms by which HLPs disrupt pathogen growth, identifying their cellular targets, and exploring the potential for synergistic interactions with other antimicrobial compounds. A deeper understanding of the regulation of HLP gene expression could also pave the way for engineering crop plants with enhanced, broad-spectrum disease resistance. The continued exploration of this diverse protein family holds significant promise for both agriculture and medicine.

References

- 1. protein.bio.msu.ru [protein.bio.msu.ru]

- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. AllFam - The database of allergen families - AllFam Allergen Family Description [meduniwien.ac.at]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. apsnet.org [apsnet.org]

- 9. researchgate.net [researchgate.net]

- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 16. uu.nl [uu.nl]

- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. mdpi.com [mdpi.com]

- 20. en.wikipedia.org [en.wikipedia.org]

- 21. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 22. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 23. academic.oup.com [academic.oup.com]

The Discovery and Research History of Hevein: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Hevein is a small, cysteine-rich, chitin-binding protein originally isolated from the latex of the rubber tree, Hevea brasiliensis. First described in 1960, it has since been the subject of extensive research due to its pivotal role in plant defense, its potent antifungal properties, and its significance as a major latex allergen. This technical guide provides an in-depth overview of the discovery, history, and key experimental findings in this compound research. It includes detailed methodologies for its purification and functional assays, a compilation of its physicochemical and biological properties, and a visualization of its role within the broader context of plant innate immunity. This document serves as a comprehensive resource for researchers engaged in the study of plant defense proteins and the development of novel antifungal agents.

Discovery and Historical Milestones

The journey of this compound research began in the mid-20th century with the biochemical characterization of proteins from Hevea brasiliensis latex.

-

1960: B.L. Archer first describes and isolates a crystalline protein from the latex of Hevea brasiliensis, proposing the name "this compound".[1] This initial work laid the foundation for its characterization as a major protein component of the latex's vacuolar structures, known as lutoids.[2][3]

-

1975: The complete amino acid sequence of this compound is determined, revealing it to be a small peptide of 43 amino acids.[2] This sequencing information was critical for later understanding its homology with other proteins.

-

1990: The structure of the this compound-encoding cDNA is determined. This research revealed that this compound is synthesized as a larger precursor protein, prothis compound, which consists of a signal peptide, the this compound domain, a linker region, and a C-terminal domain.[2][4] It was also found that wounding and phytohormones like ethylene (B1197577) and abscisic acid induce the accumulation of this compound transcripts.[2]

-

1991: The potent antifungal activity of this compound against several chitin-containing phytopathogenic fungi is demonstrated in vitro.[3][5] This discovery highlighted its likely role in the plant's defense mechanisms. In the same year, the three-dimensional structure of this compound was determined by X-ray diffraction at a resolution of 2.8 Å.

-

1993-Present: Subsequent research has focused on its role as a major latex allergen (Hev b 6), the detailed molecular basis of its chitin-binding and antifungal activities, and the broader family of "this compound-like" protein domains found throughout the plant kingdom.[6]

Physicochemical and Biological Properties

This compound is a well-characterized protein with a unique set of properties that underpin its biological functions. It is a monomeric, basic peptide enriched in cysteine and glycine (B1666218) residues.[2]

| Property | Value / Description | Reference(s) |

| Molecular Weight | ~4.7 kDa (4727 g/mol ) | [2][7] |

| Amino Acid Residues | 43 | [2][6] |

| Structure | Contains a characteristic structural motif with an α-helix and a three-stranded antiparallel β-sheet, stabilized by four disulfide bridges. | [2] |

| Binding Specificity | Binds to N-acetyl-D-glucosamine (GlcNAc) polymers, primarily chitin (B13524). | [3] |

| Binding Affinity | Isothermal Titration Calorimetry has been used to characterize the thermodynamics of this compound's association with GlcNAc oligomers. The binding is characterized by high association enthalpies. | |

| Antifungal Activity | Exhibits inhibitory activity against a range of chitin-containing fungi. | [3][8] |

| Allergenicity | Designated as Hev b 6, it is a major IgE-binding epitope and a primary cause of latex allergy. | [7][9] |

| Cellular Localization | Primarily found in the lutoids, which are vacuole-derived organelles within the latex. | [3] |

| Precursor Protein | Synthesized as a 187-amino acid propeptide called prothis compound, which is cleaved to yield the mature this compound and a C-terminal domain. | [6][9] |

Quantitative Data Summary

Table 1: Antifungal Activity of this compound

The antifungal efficacy of this compound has been quantified against various fungal species. The Minimum Inhibitory Concentration (MIC) is a standard measure of this activity.

| Fungal Species | Assay Type | MIC Value (µg/mL) | Reference(s) |

| Candida tropicalis ATCC 750 | Broth Microdilution | 12 (MIC80) | [8] |

| Candida albicans ATCC 10231 | Broth Microdilution | 95 (MIC80) | [8] |

| Candida krusei ATCC 6258 | Broth Microdilution | 190 (MIC80) | [8] |

| Trichoderma hamatum | Hyphal Growth Assay | 90 (IC50) | |

| Phycomyces blakesleeanus | Hyphal Growth Assay | 300 (IC50) |

Note: MIC80 refers to the concentration that inhibits 80% of fungal growth. IC50 refers to the concentration that causes 50% growth inhibition.

Key Experimental Protocols

Protocol for Purification of this compound from Hevea brasiliensis Latex

This protocol is a synthesized methodology based on common practices involving centrifugation, acid extraction, and affinity chromatography.

Materials:

-

Freshly tapped or freeze-dried Hevea brasiliensis latex (bottom fraction).

-

Extraction Buffer: 50 mM Acetic Acid, 0.2 M NaCl, 10 mM Thiourea (B124793).

-

1 N NaOH.

-

Chitin affinity column.

-

Wash Buffer: 0.2 M NaCl.

-

Elution Buffer: 0.5 M Acetic Acid.

-

Dialysis tubing (1 kDa MWCO).

-

Spectrophotometer.

Procedure:

-

Latex Fractionation: Centrifuge fresh latex at high speed to separate it into the rubber fraction (top), cytoplasm (middle), and the lutoid-containing pellet (bottom fraction). Use the bottom fraction as the starting material.

-

Acid Extraction: Resuspend the bottom fraction in Extraction Buffer. The thiourea is included to inhibit polyphenoloxidase activity. Adjust the pH of the extract to 4.0 with 1 N NaOH.

-

Clarification: Centrifuge the extract at 20,000 x g for 10 minutes to pellet insoluble material. Collect the supernatant.

-

Chitin Affinity Chromatography: a. Equilibrate a chitin affinity column with Wash Buffer. b. Load the clarified supernatant onto the column. c. Wash the column extensively with Wash Buffer until the absorbance at 280 nm (A280) of the flow-through is below 0.01. d. Elute the bound proteins, including this compound, with Elution Buffer.

-

Concentration and Buffer Exchange: Collect the peak fractions from the elution. Dilute the pooled fractions and adjust the pH to 3.8. For further purification and buffer exchange, dialyze extensively against deionized water or a buffer of choice.

-

Quantification and Purity Check: Determine the protein concentration using a spectrophotometer (A280) or a protein assay. Assess purity by SDS-PAGE. This compound will appear as a ~4.7 kDa band.

Protocol for Antifungal Broth Microdilution Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for testing the susceptibility of fungi to antimicrobial peptides.

Materials:

-

Purified this compound.

-

Fungal strain of interest (e.g., Candida albicans).

-

RPMI-1640 medium (2X concentration).

-

Sterile 96-well microtiter plates.

-

Sterile water.

-

Spectrophotometer or plate reader.

Procedure:

-

Inoculum Preparation: a. Culture the fungal strain in a suitable broth medium until it reaches the exponential growth phase. b. Wash the fungal cells with sterile PBS by centrifugation and resuspension. c. Resuspend the final cell pellet in 2X RPMI-1640 medium and adjust the cell density to the desired concentration (e.g., 2 x 10³ cells/mL for C. albicans).

-

Serial Dilution of this compound: a. In a 96-well plate, prepare a two-fold serial dilution of this compound in sterile water to achieve a final volume of 50 µL per well. The starting concentration should be at least double the highest final concentration to be tested.

-

Assay Setup: a. To each well containing the this compound dilutions, add 50 µL of the prepared fungal inoculum. This brings the final volume to 100 µL and dilutes both the this compound and the medium to their final 1X concentrations. b. Include a positive control (fungal inoculum without this compound) and a negative control (medium only, no fungus or this compound).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

Determining MIC: a. After incubation, determine the fungal growth by measuring the optical density (OD) at a suitable wavelength (e.g., 530 nm) using a microplate reader. b. The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., 80% inhibition, MIC80) compared to the positive control.

Visualizing this compound's Role and Experimental Processes

Logical Workflow for this compound Research

The following diagram illustrates a typical workflow for the isolation, characterization, and functional analysis of this compound.

References

- 1. pjbt.org [pjbt.org]

- 2. Chitin signaling and plant disease resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New insights into the molecular basis of lectin-carbohydrate interactions: a calorimetric and structural study of the association of this compound to oligomers of N-acetylglucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jabonline.in [jabonline.in]

- 5. Transcriptomic and Proteomic Integration Reveals Key Tapping-Responsive Factors for Natural Rubber Biosynthesis in the Rubber Tree Hevea brasiliensis | MDPI [mdpi.com]

- 6. Chitin receptor CERK1 links salt stress and chitin-triggered innate immunity in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. rdzwxb.com [rdzwxb.com]

- 9. Sugar-Binding Profiles of Chitin-Binding Lectins from the this compound Family: A Comprehensive Study - PMC [pmc.ncbi.nlm.nih.gov]

The Hevein Protein Family: A Technical Guide to Structure, Function, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hevein protein family comprises a diverse group of small, cysteine-rich plant proteins that play a crucial role in the innate immune system of plants. First identified in the latex of the rubber tree (Hevea brasiliensis), this compound and its homologs are characterized by a highly conserved chitin-binding domain (CBD), which confers their primary function as antimicrobial peptides (AMPs) with potent antifungal activity.[1] This technical guide provides an in-depth exploration of the this compound protein family, focusing on its conserved domains, molecular structure, biological functions, and the experimental methodologies used for its study. Furthermore, it delves into the allergenicity of this compound and the signaling pathways it modulates, offering valuable insights for researchers in plant science, immunology, and drug development.

Conserved Domains and Molecular Structure

The hallmark of the this compound protein family is the presence of one or more this compound domains (carbohydrate-binding module family 18, CBM18), typically 30-43 amino acids in length.[2] This domain is stabilized by a conserved network of three or four disulfide bonds, rendering the protein resistant to proteolysis and temperature variations.[3] The quintessential member of this family, this compound, is derived from a larger precursor protein called prothis compound.[4][5] Prothis compound is a 187-amino acid wound-induced protein that undergoes post-translational cleavage to yield two distinct domains: a 43-amino acid N-terminal this compound domain and a 138-amino acid C-terminal Barwin-like domain.[1][6]

The chitin-binding functionality of the this compound domain is attributed to a conserved motif of amino acids that interact with N-acetylglucosamine residues of chitin (B13524), a major component of fungal cell walls.[3]

Domain Organization of Prothis compound (Hev b 6.01)

| Domain | Abbreviation | Size (Amino Acids) | Key Features |

| N-terminal this compound Domain | Hev b 6.02 | 43 | Chitin-binding activity, major allergenic epitopes |

| C-terminal Barwin-like Domain | Hev b 6.03 | 138 | Antifungal properties, structural similarity to other pathogenesis-related proteins |

Biological Functions

The primary biological role of this compound-like proteins is in plant defense against fungal pathogens.[1] By binding to chitin in the fungal cell wall, they can disrupt cell wall integrity and inhibit fungal growth.[2] Beyond their direct antifungal activity, this compound-like proteins are also involved in latex coagulation upon wounding, helping to seal injuries and prevent pathogen entry.[1]

Antifungal Activity of this compound-like Peptides

The antifungal potency of various this compound-like peptides has been quantified by determining their half-maximal inhibitory concentration (IC50) against different fungal species.

| Peptide | Source Organism | Target Fungus | IC50 (µM) |

| WAMP-1b | Triticum kiharae (Wheat) | Bipolaris sorokiniana | 1.8 |

| WAMP-2 | Triticum kiharae (Wheat) | Bipolaris sorokiniana | 2.5 |

| WAMP-1b | Triticum kiharae (Wheat) | Fusarium oxysporum | 12.5 |

| WAMP-2 | Triticum kiharae (Wheat) | Fusarium oxysporum | 7.5 |

| WAMP-2 | Triticum kiharae (Wheat) | Fusarium culmorum | 256.3 µg/mL |

Allergenicity and the Latex-Fruit Syndrome

This compound, designated as Hev b 6, is a major allergen responsible for Type I hypersensitivity reactions to natural rubber latex.[7] The IgE-binding epitopes of Hev b 6 are primarily located on the N-terminal this compound domain (Hev b 6.02).[8] Cross-reactivity between this compound and structurally similar this compound-like domains in various fruits, such as bananas, avocados, and chestnuts, can lead to the "latex-fruit syndrome," where individuals with a latex allergy also experience allergic reactions to these foods.[7]

IgE Binding to this compound and this compound-like Proteins

| Allergen | Source | Percentage of Latex-Allergic Patients with IgE Binding |

| Hev b 6.01 (Prothis compound) | Hevea brasiliensis (Latex) | 70-86% |

| Hev b 6.02 (this compound) | Hevea brasiliensis (Latex) | 63-88% |

| Pers a 1 (Class I chitinase) | Persea americana (Avocado) | High cross-reactivity with Hev b 6 |

| Mus a 2 (Class I chitinase) | Musa acuminata (Banana) | High cross-reactivity with Hev b 6 |

Signaling Pathways and Experimental Workflows

The biological activity of this compound and related proteins is intrinsically linked to plant defense signaling pathways. The recognition of chitin fragments by plant cell surface receptors triggers a signaling cascade that leads to the activation of defense responses, including the production of pathogenesis-related (PR) proteins like chitinases and this compound-like proteins.

The processing of the prothis compound precursor is a key step in the maturation of the functional this compound protein. This workflow involves transcription of the HEV1 gene, translation into the preproprotein, and subsequent proteolytic cleavage events.

Experimental Protocols

A comprehensive understanding of the this compound protein family relies on a variety of biochemical and immunological techniques. Below are detailed methodologies for key experiments.

Affinity Chromatography for this compound Purification

This protocol describes the purification of this compound and this compound-like proteins from a crude plant extract using a chitin affinity column.

Materials:

-

Chitin resin

-

Chromatography column

-

Binding/Wash Buffer: 20 mM Sodium Acetate, pH 5.0

-

Elution Buffer: 50 mM Acetic Acid

-

Neutralization Buffer: 1 M Tris-HCl, pH 8.0

-

Crude protein extract from a plant source (e.g., latex)

Procedure:

-

Column Preparation: Pack the chromatography column with chitin resin and equilibrate with 5-10 column volumes of Binding/Wash Buffer.

-

Sample Loading: Load the crude protein extract onto the equilibrated column.

-

Washing: Wash the column with 10-15 column volumes of Binding/Wash Buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

-

Elution: Elute the bound this compound proteins with Elution Buffer. Collect fractions of 1-2 mL.

-

Neutralization: Immediately neutralize the eluted fractions by adding a small volume of Neutralization Buffer.

-

Analysis: Analyze the purified fractions by SDS-PAGE and Western blotting to confirm the presence and purity of this compound.

Antifungal Activity Assay (Microbroth Dilution Method)

This protocol determines the IC50 of a purified this compound-like peptide against a target fungus.

Materials:

-

Purified this compound-like peptide

-

Fungal culture (e.g., Fusarium oxysporum)

-

96-well microtiter plate

-

Potato Dextrose Broth (PDB)

-

Spectrophotometer (plate reader)

Procedure:

-

Fungal Inoculum Preparation: Grow the fungus in PDB and adjust the spore suspension to a final concentration of 1 x 10^5 spores/mL.

-

Peptide Dilution Series: Prepare a serial dilution of the purified peptide in PDB in the wells of the 96-well plate.

-

Inoculation: Add the fungal spore suspension to each well containing the peptide dilutions and control wells (no peptide).

-

Incubation: Incubate the plate at 28°C for 48-72 hours.

-

Growth Measurement: Measure the optical density (OD) at 600 nm using a microplate reader.

-

IC50 Calculation: Calculate the percentage of growth inhibition for each peptide concentration relative to the control. The IC50 is the concentration of the peptide that causes 50% inhibition of fungal growth.

Enzyme-Linked Immunosorbent Assay (ELISA) for IgE Binding

This protocol quantifies the binding of IgE from patient sera to purified this compound.

Materials:

-

Purified this compound (e.g., recombinant Hev b 6.02)

-

96-well ELISA plate

-

Patient serum containing anti-hevein IgE

-

Coating Buffer: 0.1 M Sodium Bicarbonate, pH 9.6

-

Blocking Buffer: 1% BSA in PBS-T (PBS with 0.05% Tween 20)

-

Wash Buffer: PBS-T

-

HRP-conjugated anti-human IgE antibody

-

TMB substrate

-

Stop Solution: 2 M H2SO4

Procedure:

-

Coating: Coat the wells of the ELISA plate with purified this compound (1-5 µg/mL in Coating Buffer) and incubate overnight at 4°C.

-

Washing: Wash the plate three times with Wash Buffer.

-

Blocking: Block non-specific binding sites by adding Blocking Buffer to each well and incubating for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with Wash Buffer.

-

Primary Antibody Incubation: Add diluted patient serum to the wells and incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with Wash Buffer.

-

Secondary Antibody Incubation: Add HRP-conjugated anti-human IgE antibody to the wells and incubate for 1 hour at room temperature.

-

Washing: Wash the plate five times with Wash Buffer.

-

Detection: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.

-

Stop Reaction: Stop the reaction by adding Stop Solution.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

Immunoblotting (Western Blot) for this compound Detection

This protocol detects the presence of this compound or this compound-like proteins in a protein sample.

Materials:

-

Protein sample

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer: 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20)

-

Primary antibody (e.g., rabbit anti-hevein IgG)

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

-

Chemiluminescent substrate

Procedure:

-

SDS-PAGE: Separate the proteins in the sample by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in Blocking Buffer) overnight at 4°C.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.

Conclusion and Future Perspectives

The this compound protein family represents a fascinating and important class of plant defense proteins. Their conserved chitin-binding domain is central to their antifungal activity and, conversely, their allergenicity. The detailed study of their structure, function, and the signaling pathways they are involved in is crucial for developing novel antifungal agents for agriculture and medicine. Furthermore, a deeper understanding of the molecular basis of this compound's allergenicity and its cross-reactivity with food allergens is essential for the diagnosis and management of the latex-fruit syndrome. Future research in this area, aided by the experimental protocols outlined in this guide, will undoubtedly uncover new applications for these versatile proteins, from bio-pesticides to novel therapeutic leads.

References

- 1. Pro-hevein - Wikipedia [en.wikipedia.org]

- 2. Isolation and identification of this compound as a major IgE-binding polypeptide in Hevea latex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantifying the Antifungal Activity of Peptides Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Purification and Characterization of Punein, a Pomegranate PR-4 Protein Showing Structural Similarities with the this compound Precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Highlights on Hevea brasiliensis (pro)this compound proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Large-Scale Screening of Antifungal Peptides Based on Quantitative Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization and antifungal activity of a plant peptide expressed in the interaction between Capsicum annuum fruits and the anthracnose fungus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Chitin-Binding Mechanism of Hevein Lectin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hevein, a small, cysteine-rich lectin originally isolated from the latex of the rubber tree (Hevea brasiliensis), is a key player in plant defense against chitin-containing pathogens such as fungi and insects.[1][2][3] Its ability to specifically recognize and bind to chitin (B13524), a polymer of N-acetylglucosamine (GlcNAc), is central to its function.[4][5] This technical guide provides an in-depth exploration of the chitin-binding mechanism of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the key processes involved. Understanding this mechanism at a molecular level is crucial for the development of novel antifungal agents and for harnessing the potential of this compound and this compound-like domains in various biotechnological and therapeutic applications.[2]

The this compound Domain: A Conserved Chitin-Binding Motif

The chitin-binding activity of this compound is conferred by a structurally conserved region of 30 to 43 amino acids known as the this compound domain or chitin-binding motif.[4] This domain is characterized by a conserved four-disulfide core, which stabilizes its compact three-dimensional structure.[4] this compound-like domains are found in a wide variety of plant proteins, including other lectins and class I chitinases, highlighting their evolutionary significance in plant immunity.[6] The quintessential this compound domain consists of a short α-helix and an antiparallel β-sheet.[1]

The Chitin-Binding Site: Key Amino Acid Residues

The specificity of this compound for chitin is determined by a well-defined binding site that interacts with the GlcNAc residues of the chitin polymer. Several key amino acid residues within this site have been identified as crucial for this interaction through structural and mutagenesis studies.[7] The primary binding site accommodates the terminal GlcNAc residue of a chitin chain, with additional subsites contributing to the binding of longer oligosaccharides.

The conserved amino acids critical for chitin binding in this compound are:

-

Serine 19 (Ser19): Forms a crucial hydrogen bond with the N-acetyl group of the GlcNAc residue.[7]

-

Tryptophan 21 (Trp21) and Tryptophan 23 (Trp23): These aromatic residues are involved in stacking interactions with the sugar rings of the chitin oligosaccharide, providing significant binding energy.[7]

-

Tyrosine 30 (Tyr30): This residue also participates in stacking interactions and hydrogen bonding with the hydroxyl groups of the GlcNAc unit.[7]